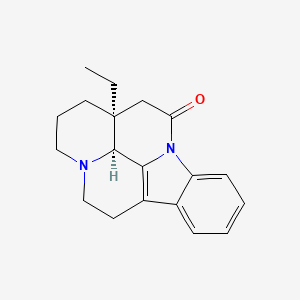

Vinburnine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJAPUKIYAZSEM-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045119 | |

| Record name | (-)-Eburnamonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4880-88-0, 2580-88-3 | |

| Record name | (-)-Eburnamonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4880-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincanorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinburnine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinburnine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Eburnamonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3α,16α)-eburnamenin-14(15H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINBURNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54D0HMY25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINBURNINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UB2942IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vinburnine's Mechanism of Action in Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052), a vinca (B1221190) alkaloid derived from the lesser periwinkle plant (Vinca minor), has demonstrated significant potential as a neuroprotective agent in the context of cerebral ischemia. Its multifaceted mechanism of action targets several key pathological processes that occur during and after an ischemic event. This technical guide provides an in-depth exploration of this compound's core mechanisms, including its vasodilatory, anti-excitotoxic, anti-inflammatory, and antioxidant properties. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's therapeutic potential in ischemic stroke.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a combination of synergistic mechanisms that collectively mitigate the damage caused by reduced blood flow to the brain.

Cerebral Vasodilation and Enhancement of Blood Flow

A primary and well-documented effect of this compound and its related compounds is the enhancement of cerebral blood flow (CBF). By inducing vasodilation of cerebral arteries, this compound helps to restore oxygen and nutrient supply to the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct that is potentially salvageable. This effect is primarily attributed to the inhibition of calcium ion influx into vascular smooth muscle cells, leading to their relaxation and subsequent vessel dilation[1]. Studies on the closely related compound, vinpocetine (B1683063), have shown significant increases in regional CBF. For instance, a 2-week intravenous treatment with vinpocetine in chronic ischemic stroke patients resulted in rCBF increases of up to 36% in the thalamus and 37% in the caudate nucleus[2]. While direct percentage increases for this compound are not as extensively quantified in the available literature, its vasodilatory properties are consistently reported[3][4].

Neuroprotection via Anti-Excitotoxicity

Following an ischemic event, the excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to a phenomenon known as excitotoxicity, a major contributor to neuronal cell death. Vinpocetine has been shown to be a potent inhibitor of glutamate-induced excitotoxicity. In primary cortical cell cultures, vinpocetine dose-dependently inhibited excitotoxicity induced by glutamate, N-methyl-D-aspartate (NMDA), and veratridine (B1662332) with an IC50 value in the range of 2-7 x 10⁻⁶ M[5]. This anti-excitotoxic effect is likely mediated through the blockade of voltage-gated Na+ channels, which in turn reduces the massive influx of Ca2+ that triggers downstream apoptotic and necrotic pathways[5].

Anti-Inflammatory Effects

Neuroinflammation is a critical component of the secondary injury cascade following cerebral ischemia. Activated microglia and astrocytes release a barrage of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which exacerbate brain injury[6][7]. Vinpocetine has been demonstrated to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response[8]. By suppressing NF-κB activation, vinpocetine can reduce the expression of these pro-inflammatory cytokines, thereby dampening the inflammatory cascade and protecting neuronal tissue[9].

Antioxidant Properties

Oxidative stress, resulting from the overproduction of reactive oxygen species (ROS) during ischemia and reperfusion, plays a pivotal role in neuronal damage. This compound and related compounds have been shown to possess antioxidant properties. The mechanism underlying this effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway[10]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound can enhance the cellular defense against oxidative stress, reducing lipid peroxidation and protecting neurons from ROS-induced damage. This is supported by findings that show vinpocetine treatment can increase the levels of endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH)[11].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and its closely related analogue, vinpocetine.

Table 1: Neuroprotective Efficacy of Vinpocetine in a Rat Model of Cerebral Ischemia

| Parameter | Treatment | Dosage | Route | Outcome | Reference |

| Infarct Volume | Vinpocetine | 3 mg/kg | i.p. | 42% reduction compared to control | [5] |

| Excitotoxicity | Vinpocetine | - | In vitro | IC50 = 2-7 x 10⁻⁶ M for glutamate-induced excitotoxicity | [5] |

Table 2: Hemodynamic and Metabolic Effects of Vinpocetine in Ischemic Stroke Patients

| Parameter | Treatment Duration | Route | Brain Region | Percentage Change | Reference |

| Regional Cerebral Blood Flow (rCBF) | 2 weeks | i.v. | Thalamus | +36% | [2] |

| Regional Cerebral Blood Flow (rCBF) | 2 weeks | i.v. | Caudate Nucleus | +37% | [2] |

| Brain Glucose Uptake | 30 min | p.o. | Whole Brain (mice) | +15% (at 20 mg/kg) | [12] |

| Brain Glucose Uptake | 10 min | i.p. | Whole Brain (mice) | +12% (at 5 mg/kg) | [12] |

Table 3: Effects of Vincamine (B1683053) on Cerebral Blood Flow in Patients

| Dosage | Infusion Time | Outcome | Reference |

| 30 mg | 35-40 min | No significant change in hemispheric or regional CBF | [13] |

| 40 mg | 35-40 min | Significant increase in hemispheric CBF (p < 0.01) | [13] |

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to study the pathophysiology of stroke and evaluate potential neuroprotective agents.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Operating microscope

-

Micro-surgical instruments

-

4-0 nylon monofilament suture with a rounded tip

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter (for monitoring CBF)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Introduce a 4-0 nylon monofilament suture into the ICA via an incision in the ECA stump.

-

Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm a significant drop in regional CBF.

-

For transient ischemia, the suture is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.

-

Close the incision and allow the animal to recover from anesthesia.

-

Neurological deficit scoring and infarct volume analysis (e.g., using TTC staining) are performed at a predetermined time point post-MCAO.

Lactate Dehydrogenase (LDH) Assay for Neurotoxicity

This colorimetric assay is used to quantify cell death in primary cortical cell cultures by measuring the release of LDH from damaged cells.

Materials:

-

Primary cortical neuron cultures

-

96-well plates

-

LDH cytotoxicity assay kit (containing LDH assay buffer, substrate mix, and stop solution)

-

Microplate reader

Procedure:

-

Plate primary cortical neurons in 96-well plates and culture until the desired stage of development.

-

Induce excitotoxicity by exposing the cells to glutamate or NMDA for a defined period. Include control wells with untreated cells and wells for maximum LDH release (treated with a lysis buffer).

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Add the LDH assay reaction mixture (containing substrate and cofactor) to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Add the stop solution to each well to terminate the enzymatic reaction.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control and maximum release wells.

Measurement of Inflammatory Cytokines (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue homogenates from ischemic animals using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Brain tissue from the ischemic and contralateral hemispheres

-

Homogenization buffer

-

Centrifuge

-

ELISA kits specific for rat TNF-α, IL-1β, and IL-6

-

Microplate reader

Procedure:

-

Harvest brain tissue at a specific time point after MCAO.

-

Homogenize the tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

Perform the ELISA according to the manufacturer's instructions for each cytokine. This typically involves adding the samples and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each cytokine in the samples based on the standard curve and normalize to the total protein concentration.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways of this compound in cerebral ischemia.

Experimental Workflows

Caption: Experimental workflows for in vivo and in vitro studies.

Logical Relationships

Caption: Logical relationship of this compound's actions on ischemia.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent for cerebral ischemia. Its ability to concurrently enhance cerebral blood flow, mitigate excitotoxicity, suppress neuroinflammation, and combat oxidative stress addresses the complex and interconnected pathological events that define ischemic brain injury. The quantitative data, though more robust for its analogue vinpocetine, strongly supports these mechanisms. The provided experimental protocols offer a foundation for further research into the precise dose-response relationships and clinical efficacy of this compound. The continued investigation into the synergistic effects of its multifaceted mechanism of action is warranted and holds significant promise for the development of more effective treatments for ischemic stroke.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of vinpocetine on the redistribution of cerebral blood flow and glucose metabolism in chronic ischemic stroke patients: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Cerebral effects of a single dose of intravenous vinpocetine in chronic stroke patients: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inflammatory cytokines in experimental and human stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Early increases in TNF-alpha, IL-6 and IL-1 beta levels following transient cerebral ischemia in gerbil brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of vincamine on the regional cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. [The effect of vinpocetine on brain glucose uptake in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [The effect of vincamine on cerebral blood flow as a function of application rate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Eburnamonine: A Technical Guide

Introduction: Eburnamonine (B1221668) is a pentacyclic indole (B1671886) alkaloid that has garnered significant attention from the scientific community for its potent pharmacological activities, particularly its effects on cerebral blood flow and neuroprotective properties. First discovered as a natural product, the intricate molecular architecture and therapeutic potential of eburnamonine have made it a compelling target for total synthesis. This guide provides an in-depth overview of the discovery of eburnamonine, its natural sources, and a detailed examination of key synthetic strategies, complete with experimental protocols and quantitative data.

Discovery and Natural Sources

Eburnamonine was first isolated from the leaves of Hunteria eburnea, a plant belonging to the Apocynaceae family.[1] Subsequent phytochemical investigations have identified eburnamonine and related alkaloids in various other plant species, including Hunteria zeylanica, Hunteria umbellata, Kopsia officinalis, and the Madagascar periwinkle, Catharanthus roseus.[2][3] These natural sources have been instrumental in the initial structural elucidation and pharmacological screening of this important alkaloid.

Key Strategies in the Total Synthesis of Eburnamonine

The total synthesis of eburnamonine has been a subject of extensive research, leading to the development of several elegant and efficient synthetic routes. These strategies often focus on the stereoselective construction of the challenging pentacyclic core and the installation of the key ethyl group. This section details some of the seminal approaches to the total synthesis of (±)-eburnamonine and its enantiomers.

Racemic Synthesis via a Dieckmann Condensation Approach (Ghosh, 2000)

One of the notable early syntheses of racemic eburnamonine was reported by Ghosh and Kawahama.[4][5] A key feature of this route is the construction of the tetracyclic lactam intermediate via a Dieckmann condensation.

Experimental Protocol:

-

Step 1: Synthesis of the Tryptamine (B22526) Adduct: Tryptamine is reacted with ethyl 4-bromobutyrate to afford the corresponding N-alkylated product.

-

Step 2: Acylation: The secondary amine is then acylated with ethyl malonyl chloride to yield the diester precursor.

-

Step 3: Dieckmann Condensation: The crucial Dieckmann condensation is effected using a strong base, such as sodium hydride, to furnish the tetracyclic β-keto ester.

-

Step 4: Decarboxylation and Reduction: The β-keto ester is decarboxylated, and the resulting ketone is reduced to the corresponding alcohol.

-

Step 5: Cyclization and Oxidation: The final pentacyclic ring is formed through an acid-catalyzed cyclization, followed by oxidation to yield (±)-eburnamonine.

| Step | Reagents and Conditions | Yield (%) |

| N-Alkylation | Tryptamine, Ethyl 4-bromobutyrate, K₂CO₃, CH₃CN, reflux | 85 |

| Acylation | Ethyl malonyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | 92 |

| Dieckmann Condensation | NaH, THF, reflux | 78 |

| Decarboxylation | LiCl, DMSO, H₂O, 150 °C | 95 |

| Reduction | NaBH₄, MeOH, 0 °C | 98 |

| Cyclization/Oxidation | 1. TFA, CH₂Cl₂; 2. PCC, CH₂Cl₂ | 65 |

| Overall Yield | ~35 |

Table 1: Quantitative data for the racemic synthesis of eburnamonine by Ghosh.[5]

Enantioselective Synthesis via Bischler-Napieralski/Hydrogenation (Stoltz, 2021)

A convergent and enantioselective total synthesis of (+)-eburnamonine was developed by the Stoltz group, featuring a key Bischler-Napieralski reaction followed by a diastereoselective hydrogenation.[1][6]

Experimental Protocol:

-

Synthesis of the Chiral Lactam: The synthesis commences with the preparation of an enantioenriched lactam, which serves as a key building block. This is achieved through a palladium-catalyzed asymmetric allylic alkylation.[6]

-

Coupling with Tryptamine Derivative: The chiral lactam is coupled with a suitable tryptamine derivative.

-

Bischler-Napieralski Reaction: The resulting amide undergoes a Bischler-Napieralski cyclization using phosphoryl chloride to form the dihydro-β-carboline intermediate.

-

Diastereoselective Hydrogenation: The crucial diastereoselectivity is introduced via a hydrogenation reaction, which proceeds with high facial selectivity to establish the correct stereochemistry at the C-12b position.

-

Final Ring Closure: A subsequent intramolecular cyclization affords the pentacyclic core of (+)-eburnamonine.

| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| Asymmetric Allylic Alkylation | Pd₂(dba)₃, (S)-t-Bu-PHOX, Cs₂CO₃, Toluene | 91 | 92 |

| Coupling | Tryptophyl bromide, KHMDS, THF, -78 °C | 75 | - |

| Bischler-Napieralski Reaction | POCl₃, CH₃CN, reflux | 88 | - |

| Diastereoselective Hydrogenation | H₂, Pd/C, HCl, MeOH | 95 | >99 (after crystallization) |

| Lactamization | DBU, Toluene, reflux | 92 | - |

| Overall Yield | ~50 |

Table 2: Quantitative data for the enantioselective synthesis of (+)-eburnamonine by Stoltz.[6]

Caption: Workflow for the enantioselective synthesis of (+)-eburnamonine by Stoltz.

Enantioselective Synthesis via Asymmetric Alkene Cyanoamidation (Otte and Douglas, 2024)

A recent and highly efficient enantioselective total synthesis of (+)-eburnamonine has been reported by Otte, Douglas, and coworkers, which utilizes a novel palladium-catalyzed asymmetric alkene cyanoamidation to construct the key all-carbon quaternary stereocenter.[2][7]

Experimental Protocol:

-

Preparation of the Cyanoformamide (B1595522) Precursor: The synthesis begins with the preparation of a cyanoformamide precursor from tryptamine and a suitable carboxylic acid derivative.

-

Asymmetric Alkene Cyanoamidation: The key transformation involves an intramolecular palladium-catalyzed cyanoamidation of an alkene. A chiral phosphoramidite (B1245037) ligand is employed to induce high enantioselectivity in the formation of the quaternary stereocenter.

-

Reductive Cyclization: The resulting nitrile is then subjected to a reductive cyclization to form the final two rings of the eburnamonine core.

| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| Amide Formation | Tryptamine, 4-pentenoic acid, EDCI, HOBt, DMF | 95 | - |

| Cyanoformamide Formation | Oxalyl chloride, (CN)₂, CH₂Cl₂ | 88 | - |

| Asymmetric Alkene Cyanoamidation | Pd(OAc)₂, (R,R)-L*, Ag₂CO₃, Toluene, 80 °C | 82 | 94 |

| Nitrile Reduction and Cyclization | 1. DIBAL-H, Toluene, -78 °C; 2. H₂ (50 atm), Rh/C, MeOH, AcOH | 75 | - |

| Overall Yield | ~52 |

Table 3: Quantitative data for the enantioselective synthesis of (+)-eburnamonine by Otte and Douglas.[2][7]

Caption: Workflow for the Otte and Douglas synthesis of (+)-eburnamonine.

Biological Activity and Signaling Pathway

Eburnamonine exhibits a range of biological activities, with its most prominent effects being cerebral vasodilation and neuroprotection.[3] While the precise molecular mechanisms are still under investigation, a significant body of evidence points towards the inhibition of phosphodiesterase 1 (PDE1) as a key mode of action.[8]

PDE1 is a calcium-calmodulin-dependent enzyme that hydrolyzes the cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[9] By inhibiting PDE1, eburnamonine leads to an accumulation of intracellular cAMP and cGMP.[8] These second messengers, in turn, activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.

The activation of these kinases in vascular smooth muscle cells is known to cause vasodilation, thereby increasing blood flow. In neuronal cells, the elevation of cAMP and cGMP levels can trigger signaling cascades that promote neuronal survival and synaptic plasticity, contributing to the neuroprotective effects of eburnamonine.

Caption: Proposed signaling pathway for the biological effects of eburnamonine.

Conclusion

The discovery of eburnamonine from natural sources has paved the way for extensive research into its synthesis and biological activities. The development of various total syntheses, from early racemic approaches to modern enantioselective strategies, showcases the ingenuity of synthetic organic chemistry. These synthetic endeavors have not only provided access to this valuable molecule for further pharmacological studies but have also spurred the development of new synthetic methodologies. The elucidation of its mechanism of action, primarily through the inhibition of PDE1, provides a solid foundation for the rational design of new and more potent analogues for the treatment of cerebrovascular disorders and neurodegenerative diseases. This guide has provided a comprehensive technical overview of these key aspects, offering a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

- 1. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A short synthesis of (+/-)-eburnamonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16’-epi-Leucophyllidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C-CN Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Vinburnine: A Technical Guide on its Origins, Synthesis, and Mechanisms as a Vinca Alkaloid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052), also known as (-)-eburnamonine (B7788956), is a semi-synthetic derivative of the vinca (B1221190) alkaloid family, structurally distinct from the well-known anti-cancer agents vinblastine (B1199706) and vincristine.[1][2] Derived from vincamine (B1683053), an alkaloid found in the lesser periwinkle plant (Vinca minor), this compound's primary therapeutic potential lies in its activity within the central nervous system, specifically as a cerebral vasodilator for treating cerebrovascular and cognitive disorders.[1][3] This technical guide provides an in-depth review of this compound, covering its synthesis from precursor alkaloids, its multifaceted mechanism of action, relevant quantitative pharmacological data, and detailed experimental protocols for its synthesis and analysis.

Introduction: A Divergent Path in the Vinca Alkaloid Family

The term "vinca alkaloid" is most commonly associated with potent anti-mitotic agents like vinblastine and vincristine, isolated from the Madagascar periwinkle, Catharanthus roseus.[1] These compounds exert their cytotoxic effects by disrupting microtubule dynamics, a cornerstone of cancer chemotherapy.[4][5]

However, the eburnamine-vincamine class of alkaloids, sourced from Vinca minor, exhibits a different biological profile, primarily targeting the central nervous system.[1][6] this compound (eburnamonine) is a key member of this subgroup and is a direct metabolite of vincamine.[2][7] Unlike its cytotoxic relatives, this compound's therapeutic value is centered on its neuroprotective and vasodilatory properties, making it a subject of interest for neuropharmacology and the treatment of cerebral insufficiency.[3][8] It belongs to the class of eburnan-type alkaloids, which are characterized by a rearranged aspidospermidine (B1197254) ring system.[9]

Synthesis and Derivation from Vinca Alkaloids

This compound is not typically extracted in large quantities directly but is efficiently synthesized from the more abundant precursor, (+)-vincamine.[1] The conversion is a well-established semi-synthetic route.

A common and efficient method is a one-pot, two-step procedure.[1] This process begins with the reduction of vincamine, followed by an oxidative cyclization to yield eburnamonine (B1221668) (this compound). This semi-synthesis provides a reliable source of the compound for research and development, achieving an overall yield of approximately 40%.[1]

Mechanism of Action

This compound's therapeutic effects are attributed to a combination of vasodilatory, neuroprotective, and neurotransmitter-modulating activities.[3]

-

Cerebral Vasodilation : The primary and most well-documented mechanism is the relaxation of smooth muscles in cerebral blood vessel walls.[3][8] This is achieved by inhibiting the influx of calcium ions (Ca²⁺) into these cells.[2][3] By blocking calcium channels, this compound prevents the muscle contraction cascade, leading to vasodilation and consequently, increased cerebral blood flow. This enhanced perfusion improves the delivery of oxygen and nutrients to brain tissue.[8]

-

Neuroprotection : this compound is believed to possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in neural tissues.[3] Oxidative stress is a key contributor to neuronal damage in various neurodegenerative and ischemic conditions. By mitigating this damage, this compound helps preserve the integrity and function of neurons.[3][8]

-

Neurotransmitter Modulation : Evidence suggests that this compound can influence the metabolism and levels of key neurotransmitters.[3] It may modulate the release and uptake of dopamine, serotonin, and acetylcholine (B1216132), which are critical for mood, cognition, learning, and memory.[3][8]

-

Receptor Modulation : this compound also acts as an allosteric modulator of muscarinic acetylcholine receptors M1-M4.[7] This interaction can influence intracellular signaling pathways involved in cell survival and cognitive processes.[8]

Quantitative Pharmacological Data

While extensive clinical data is limited, preclinical studies have quantified this compound's interaction with specific molecular targets.[3] This data is crucial for understanding its potency and selectivity.

| Target | Parameter | Value (µM) | Organism/System | Reference |

| Muscarinic M1 Receptor | EC₅₀ | 29.5 | CHO Cells | [7] |

| Muscarinic M2 Receptor | EC₅₀ | 4.1 | CHO Cells | [7] |

| Muscarinic M3 Receptor | EC₅₀ | 9.5 | CHO Cells | [7] |

| Muscarinic M4 Receptor | EC₅₀ | 15.0 | CHO Cells | [7] |

Table 1: Allosteric modulation of muscarinic receptors by this compound. Data shows the half-maximal effective concentration (EC₅₀) for decelerating the binding of [³H]N-methylscopolamine.

Experimental Methodologies

Protocol for Semi-Synthesis of (-)-Eburnamonine (this compound) from (+)-Vincamine

This protocol is adapted from established literature procedures for the conversion of vincamine to eburnamonine.[1]

Materials:

-

(+)-Vincamine

-

Sodium borohydride (B1222165) (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Vincamine Reduction:

-

Dissolve (+)-vincamine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add NaBH₄ (approx. 4.0 eq) to the stirred solution.

-

Add BF₃·OEt₂ (approx. 4.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for the consumption of starting material by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench by the slow addition of water.

-

-

Work-up and Extraction:

-

Extract the aqueous mixture three times with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate alcohol.

-

-

Oxidative Cyclization:

-

Dissolve the crude intermediate from the previous step in a suitable solvent like THF or methanol (B129727).

-

Add a mixture of aqueous H₂O₂ (30%) and NaOH solution.

-

Stir the reaction at room temperature for several hours until the oxidation is complete (monitor by TLC).

-

-

Final Purification:

-

Quench the reaction and perform an aqueous work-up similar to step 2.

-

Concentrate the crude product.

-

Purify the crude eburnamonine using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure (-)-eburnamonine (this compound).

-

Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

-

Protocol for Quantification of this compound in a Sample by HPLC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, based on typical methods for vinca alkaloids.[10][11]

Materials and Equipment:

-

HPLC system with UV detector

-

C8 or C18 reverse-phase column (e.g., 5 µm particle size, 220 x 4.6 mm)

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Sodium acetate or other suitable buffer salt

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Preparation of Mobile Phase:

-

Prepare an aqueous buffer solution (e.g., 0.05 M sodium acetate) and adjust the pH to an acidic value (e.g., pH 4.0) with a suitable acid.

-

The mobile phase is typically a mixture of the aqueous buffer and an organic solvent like acetonitrile (e.g., 70:30 v/v buffer:acetonitrile).

-

Filter and degas the mobile phase before use.

-

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 400 µg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards across the desired concentration range (e.g., 1-30 µg/mL).

-

-

Preparation of Sample:

-

If analyzing a pharmaceutical formulation, dissolve the contents in methanol to achieve a concentration within the calibration range.

-

For biological samples, a prior solid-phase or liquid-liquid extraction step is required to isolate the analyte and remove interfering matrix components.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Spheri-5 RP-C8 (or equivalent)

-

Mobile Phase: Acetonitrile : 0.05 M Sodium Acetate, pH 4.0 (30:70, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 270 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve by plotting peak area versus concentration.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the standard curve.

-

Conclusion

This compound represents a fascinating divergence from the canonical anti-cancer vinca alkaloids. Its semi-synthetic accessibility from vincamine and its distinct neuropharmacological profile make it a valuable compound for CNS drug development. Its mechanisms, centered on improving cerebral blood flow and providing neuroprotection, address key pathologies in cerebrovascular and cognitive disorders. The methodologies and data presented herein provide a technical foundation for researchers and professionals engaged in the exploration and development of this compound and related eburnamine-class alkaloids. Further research is warranted to fully elucidate its clinical efficacy and expand its therapeutic applications.

References

- 1. Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Artificial cell vesicle-mediated delivery of Catharanthus roseus (L.) G. Don-derived vinca alkaloids for enhanced antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. air.unimi.it [air.unimi.it]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Evaluation of this compound in pharmaceuticals by smart spectrophotometric methods; full stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

Pharmacological Profile of Vinburnine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine (B1683052), a synthetic derivative of the Vinca alkaloid vincamine, has garnered significant interest for its potential therapeutic applications in cerebrovascular disorders and cognitive dysfunction.[1][2][3] Its multifaceted pharmacological profile encompasses cerebral vasodilation, neuroprotection, and modulation of various neurotransmitter systems. This technical guide provides a comprehensive overview of the core pharmacological characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Mechanism of Action

This compound exerts its pharmacological effects through several distinct mechanisms, primarily targeting cerebral blood flow, neuronal protection, and neurotransmitter modulation.

Cerebral Vasodilation

The primary and most well-established effect of this compound is its ability to induce cerebral vasodilation, leading to an increase in cerebral blood flow.[1][4] This effect is crucial for its therapeutic potential in conditions associated with cerebral circulatory insufficiency. The underlying mechanism for this vasodilation is believed to involve:

-

Inhibition of Calcium Ion Influx: this compound is thought to relax vascular smooth muscle by inhibiting the influx of calcium ions (Ca2+) into the cells.[4] Calcium ions are essential for muscle contraction, and their inhibition leads to vasodilation.

-

Modulation of Cyclic Adenosine Monophosphate (cAMP): There is evidence to suggest that this compound may also influence intracellular levels of cAMP.[4] Increased cAMP levels in vascular smooth muscle cells promote relaxation and thus contribute to vasodilation.

Neuroprotection

This compound exhibits neuroprotective properties, shielding neurons from damage and death induced by various insults such as oxidative stress and apoptosis.[1] Key neuroprotective mechanisms include:

-

Antioxidant Activity: this compound is believed to possess antioxidant properties, enabling it to scavenge harmful free radicals and reduce oxidative stress within neuronal tissues.[4] Oxidative stress is a significant contributor to neuronal damage in a range of neurodegenerative diseases.

-

Anti-apoptotic Effects: Some studies suggest that this compound may protect neurons from programmed cell death (apoptosis) by modulating intracellular signaling pathways involved in cell survival.[1]

Neurotransmitter Modulation

This compound has been shown to influence the release and uptake of key neurotransmitters, which likely contributes to its cognitive-enhancing effects.[1]

-

Dopaminergic System: this compound may enhance the release of dopamine, a neurotransmitter crucial for attention, motivation, and executive functions.[1]

-

Cholinergic System: The compound also appears to affect the acetylcholine (B1216132) system, which plays a vital role in learning and memory.[1] This is further supported by its interaction with muscarinic acetylcholine receptors.

-

Serotonergic System: There are indications that this compound may also modulate the levels of serotonin, a neurotransmitter involved in mood and cognition.[4]

Pharmacodynamics: Quantitative Data

The following table summarizes the available quantitative data on the pharmacodynamic properties of this compound.

| Target | Parameter | Value | Species | Assay | Reference |

| Muscarinic Acetylcholine Receptor M1 | EC50 | 29.5 µM | Human (recombinant) | [3H]N-methylscopolamine binding assay | [1] |

| Muscarinic Acetylcholine Receptor M2 | EC50 | 4.1 µM | Human (recombinant) | [3H]N-methylscopolamine binding assay | [1] |

| Muscarinic Acetylcholine Receptor M3 | EC50 | 9.5 µM | Human (recombinant) | [3H]N-methylscopolamine binding assay | [1] |

| Muscarinic Acetylcholine Receptor M4 | EC50 | 15.0 µM | Human (recombinant) | [3H]N-methylscopolamine binding assay | [1] |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans is limited in the publicly available literature. However, general characteristics have been described.

| Parameter | Value | Species | Notes | Reference |

| Absorption | Orally absorbed | Human | A biopharmaceutical study on an oral liquid formulation suggests good absorption, though with significant interindividual variation. The absorption rate was noted to be increased with the drops formulation compared to capsules. | [5] |

| Metabolism | Hepatic | Human | Primarily metabolized in the liver. | [4] |

| Elimination | Renal | Human | Excreted via the kidneys. | [4] |

Note: Due to the lack of specific public data on this compound's oral bioavailability, half-life, and clearance rate in humans, these fields have been omitted. Researchers are advised to consult more specialized databases or conduct dedicated pharmacokinetic studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological profiling of this compound.

Receptor Binding Assay: Allosteric Modulation of Muscarinic Receptors

Objective: To determine the affinity (EC50) of this compound for muscarinic acetylcholine receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing recombinant human muscarinic M1, M2, M3, or M4 receptors are cultured under standard conditions. Cell membranes are harvested by homogenization and centrifugation.

-

Radioligand Binding Assay:

-

Membrane preparations are incubated with the radiolabeled muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) in a suitable buffer.

-

Increasing concentrations of this compound are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

-

Data Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of [3H]NMS (IC50) is calculated. For allosteric modulators that affect the dissociation rate, kinetic experiments are performed to determine the EC50 value, which represents the concentration of the modulator that produces a half-maximal effect on the radioligand's dissociation rate.[1]

In Vivo Model of Cognitive Enhancement: Scopolamine-Induced Amnesia in Mice

Objective: To assess the ability of this compound to reverse cognitive deficits.

Methodology:

-

Animals: Male C57BL/6 mice are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Scopolamine (B1681570), a muscarinic receptor antagonist that induces amnesia, is dissolved in saline and administered i.p. (typically 1 mg/kg) 30 minutes after this compound administration.

-

-

Behavioral Testing (e.g., Y-maze, Morris Water Maze):

-

Y-maze: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.

-

Morris Water Maze: This test evaluates spatial learning and memory. A hidden platform is placed in a circular pool of opaque water. Mice are trained over several days to find the platform. In the probe trial, the platform is removed, and the time spent in the target quadrant is measured.

-

-

Data Analysis: Behavioral parameters (e.g., alternation percentage, escape latency, time in target quadrant) are compared between different treatment groups (vehicle, scopolamine only, this compound + scopolamine) using appropriate statistical tests.

Measurement of Cerebral Blood Flow: 133Xenon Clearance Method

Objective: To quantify the effect of this compound on regional cerebral blood flow (rCBF).

Methodology:

-

Subject Preparation: The subject is placed in a comfortable position, and detectors are positioned over specific regions of the head.

-

Tracer Administration: A tracer amount of radioactive 133Xenon gas is administered via inhalation for a short period (e.g., 1 minute).

-

Data Acquisition: The clearance of 133Xenon from the brain tissue is monitored by external detectors for a set period (e.g., 10-15 minutes). The concentration of 133Xenon in the expired air is also measured to correct for recirculation.

-

Data Analysis: The clearance curves are analyzed using a compartmental model (typically a two-compartment model representing gray and white matter) to calculate rCBF in ml/100g/min for different brain regions.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Objective: To accurately measure the concentration of this compound in biological samples (e.g., plasma).

Methodology:

-

Sample Preparation:

-

Plasma samples are obtained from subjects.

-

An internal standard is added to the plasma.

-

Proteins are precipitated using a suitable agent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant is collected and evaporated to dryness.

-

The residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer) at a specific pH.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

-

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's pharmacology.

References

Unraveling the Neuropharmacology of Vinburnine: A Technical Guide to its Molecular Targets in the Brain

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of vinburnine (B1683052), a synthetic derivative of the Vinca alkaloid vincamine, within the central nervous system. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanisms of action, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. While this compound is noted for its vasodilatory and neuroprotective properties, a closer examination reveals a multi-target profile, engaging with muscarinic receptors, phosphodiesterases, and voltage-gated ion channels. For some targets, where direct data for this compound is limited, data from the closely related and more extensively studied compound, vinpocetine (B1683063), is used as a proxy to infer potential mechanisms, and this is explicitly noted.

Allosteric Modulation of Muscarinic Acetylcholine (B1216132) Receptors

This compound has been identified as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors crucial for learning, memory, and cognition.

Quantitative Data: Allosteric Modulation of M1-M4 Receptors

Kinetic analysis of [3H]N-methylscopolamine binding has revealed that this compound allosterically modulates M1-M4 receptors by decelerating the dissociation of the radioligand. The potency of this modulation, expressed as EC50 values, varies across the receptor subtypes.

| Receptor Subtype | This compound EC50 (µM) |

| Muscarinic M1 | 29.5 |

| Muscarinic M2 | 4.1 |

| Muscarinic M3 | 9.5 |

| Muscarinic M4 | 15.0 |

Experimental Protocol: Kinetic Radioligand Binding Assay

The allosteric modulation of mAChRs by this compound was determined using a kinetic radioligand binding assay with membranes from Chinese hamster ovary (CHO) cells expressing human M1-M4 receptors.

-

Membrane Preparation: CHO cells expressing the specific human muscarinic receptor subtype are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Radioligand: [3H]N-methylscopolamine, a muscarinic antagonist, is used as the radioligand.

-

Assay Principle: The rate of dissociation of the radioligand from the receptor is measured in the absence and presence of various concentrations of the allosteric modulator (this compound). A deceleration in the dissociation rate indicates a positive allosteric interaction.

-

Procedure:

-

Receptor membranes are incubated with [3H]N-methylscopolamine to reach equilibrium.

-

Dissociation is initiated by the addition of a high concentration of a competing unlabeled antagonist (e.g., atropine).

-

The amount of receptor-bound radioligand is measured at different time points by rapid filtration through glass fiber filters, followed by scintillation counting.

-

The dissociation rate constants are calculated, and the EC50 value for the allosteric modulator is determined from the concentration-dependent decrease in the dissociation rate.

-

Signaling Pathway

Inhibition of Phosphodiesterase (PDE)

Evidence suggests that this compound, similar to its analogue vinpocetine, may act as an inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. PDE1 is a notable target for vinpocetine, and by extension, a probable target for this compound.[1][2]

Quantitative Data: PDE1 Inhibition (Data from Vinpocetine)

Vinpocetine demonstrates inhibitory activity against different isoforms of PDE1.

| PDE Isoform | Vinpocetine IC50 (µM) |

| PDE1A/1B | 8 - 20[3][4][5] |

| PDE1C | 40 - 50[3][4] |

Vinpocetine has also been shown to inhibit IκB kinase (IKK) with an IC50 of approximately 17 µM, a mechanism linked to its anti-inflammatory effects.[3][4][6]

Experimental Protocol: Phosphodiesterase Inhibition Assay

The inhibitory activity of compounds on PDE can be determined using various assay formats, including colorimetric, fluorescent, or radioenzymatic methods.

-

Enzyme Source: Purified recombinant human PDE isoforms are used.

-

Substrate: The appropriate cyclic nucleotide substrate (cAMP or cGMP) is used, often radiolabeled (e.g., [3H]cAMP or [3H]cGMP).

-

Assay Principle: The assay measures the conversion of the cyclic nucleotide substrate to its corresponding monophosphate by the PDE enzyme. The inhibitory effect of a compound is quantified by its ability to reduce this conversion.

-

Procedure (Radioenzymatic):

-

The PDE enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

-

The reaction is initiated by the addition of the radiolabeled substrate.

-

After a defined incubation period, the reaction is terminated.

-

The radiolabeled product is separated from the unreacted substrate, often using chromatography or selective precipitation.

-

The amount of product is quantified by scintillation counting.

-

IC50 values are calculated from the concentration-response curves.

-

Signaling Pathway

Blockade of Voltage-Gated Sodium Channels

Vinca alkaloids, including the related compound vinpocetine, have been shown to block voltage-gated sodium channels. This action is thought to contribute to their neuroprotective effects by reducing excessive neuronal firing and subsequent excitotoxicity.

Quantitative Data: Sodium Channel Blockade (Data from Vinpocetine)

Studies on vinpocetine have demonstrated its ability to inhibit voltage-gated sodium channels in a concentration-dependent manner.

| Channel/Assay | Vinpocetine IC50 (µM) |

| Voltage-gated Na+ channels (rat cortical neurons) | 44.2[7] |

| General Voltage-gated Na+ channels | 10 - 50[3][4] |

| NaV1.8 (from depolarized potential) | 3.5[8][9] |

| NaV1.8 (from hyperpolarized potential) | 10.4[8][9] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The effects of this compound on voltage-gated sodium channels can be characterized using the whole-cell patch-clamp technique on cultured neurons or cells expressing specific sodium channel subtypes.

-

Cell Preparation: Primary neurons (e.g., rat cortical neurons) are cultured, or a cell line (e.g., HEK293) is transfected to express the desired sodium channel subtype.

-

Electrophysiological Recording:

-

A glass micropipette filled with an intracellular solution is sealed onto the cell membrane to form a high-resistance (gigaohm) seal.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to activate the sodium channels, and the resulting inward sodium currents are recorded.

-

-

Pharmacological Testing:

-

Control currents are recorded in the absence of the drug.

-

The cell is then perfused with a solution containing this compound at various concentrations.

-

The effect of the drug on the amplitude and kinetics of the sodium current is measured.

-

Concentration-response curves are generated to determine the IC50 value.

-

Experimental Workflow

Potential Interaction with Voltage-Gated Calcium Channels

Modulation of Neurotransmitter Systems

This compound is thought to influence the levels of key neurotransmitters in the brain, including dopamine (B1211576) and serotonin. However, quantitative in vivo data from techniques such as microdialysis specifically for this compound is currently lacking.

Experimental Protocol: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex) of an anesthetized animal.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sampling: Small molecules, including neurotransmitters, diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected in timed fractions.

-

Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

Data Interpretation: Changes in neurotransmitter levels following drug administration are compared to baseline levels to determine the drug's effect on neurotransmitter release and metabolism.

Experimental Workflow

Conclusion

This compound exhibits a complex pharmacological profile, engaging multiple molecular targets within the brain that collectively contribute to its observed cerebrovascular and neuroprotective effects. Its action as an allosteric modulator of muscarinic receptors is the most directly characterized interaction. Furthermore, substantial evidence from the related compound vinpocetine strongly suggests that this compound also likely acts as an inhibitor of phosphodiesterase 1 and a blocker of voltage-gated sodium channels. While its effects on voltage-gated calcium channels and neurotransmitter systems are mechanistically plausible and contribute to its overall therapeutic potential, further research is required to provide direct and quantitative characterization of these interactions. This guide provides a comprehensive overview of the current state of knowledge and a methodological framework for future investigations into the neuropharmacology of this compound.

References

- 1. Vinpocetine, a PDE1 modulator, regulates markers of cerebral health, inflammation, and oxidative stress in a rat model of prenatal alcohol-induced experimental attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]

- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updates of Recent Vinpocetine Research in Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel phosphodiesterase-1 inhibitors for curing vascular dementia: Suppression of neuroinflammation by blocking NF-κB transcription regulation and activating cAMP/CREB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinburnine's Modulatory Effects on Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinburnine (B1683052) (also known as eburnamonine) is a vinca (B1221190) alkaloid derivative recognized for its cerebrovascular and neuroprotective properties. While its primary mechanism involves enhancing cerebral blood flow, a growing body of evidence indicates that this compound and its structural analogs exert significant, albeit complex, modulatory effects on the release and metabolism of key neurotransmitters, including dopamine (B1211576) and acetylcholine. This technical guide synthesizes the current understanding of this compound's mechanisms, presents quantitative data from closely related compounds to illustrate these effects, details the standard experimental protocols for investigation, and provides visual diagrams of the underlying pathways and workflows. The core of its action appears to be twofold: an indirect enhancement of neuronal function via improved metabolic supply and a direct, more nuanced modulation at the presynaptic terminal, including voltage-gated sodium channel blockade and interference with vesicular storage.

Core Mechanisms of Action

This compound's influence on neurotransmitter systems is not a simple agonist or antagonist activity but rather a multifaceted modulation of the presynaptic environment. The primary effects can be categorized as indirect (metabolic/vascular) and direct (presynaptic channel/transporter interaction).

2.1 Indirect Mechanisms: Enhancing the Neurological Milieu The most well-documented effect of this compound is its role as a cerebral vasodilator. By relaxing the smooth muscles of blood vessels, it increases cerebral blood flow[1]. This action is primarily achieved through the inhibition of calcium ion influx into vascular smooth muscle cells[1]. The resulting benefits include:

-

Improved Oxygen and Glucose Supply: Enhanced blood flow provides neurons with a greater supply of oxygen and essential nutrients, boosting cellular metabolism and overall neuronal health.

-

Neuroprotection: this compound exhibits antioxidant properties, protecting neurons from oxidative stress, a key factor in neuronal damage and neurodegeneration[1].

These indirect effects create a more robust and resilient neuronal environment, which can support and potentially enhance the baseline efficiency of neurotransmitter synthesis, packaging, and release.

2.2 Direct Presynaptic Mechanisms: A Complex Modulation Studies on this compound's close structural analogs, particularly vincamine (B1683053) and vinpocetine (B1683063), reveal direct interactions at the presynaptic terminal.

-

Voltage-Gated Sodium Channel (VSSC) Blockade: Vinca derivatives, including the parent compound vincamine, are potent blockers of VSSCs. This action selectively inhibits neurotransmitter release that is triggered by VSSC-mediated depolarization (e.g., release induced by veratridine)[1][2]. However, release triggered by direct depolarization with high potassium concentrations, which bypasses VSSCs to open calcium channels, is not inhibited[1]. This indicates a specific action on sodium channels rather than a general inhibition of the release machinery.

-

Alteration of Dopamine Metabolism: Research on vinpocetine has shown that it does not increase the baseline synaptic release of dopamine. Instead, it appears to impair the vesicular storage of dopamine within the presynaptic terminal. This leads to higher concentrations of cytoplasmic dopamine, which is then metabolized by monoamine oxidase (MAO) into 3,4-dihydroxyphenylacetic acid (DOPAC). Consequently, an increase in extracellular DOPAC is observed[1]. This is not a true "release" of dopamine but an alteration of its metabolic fate.

The following diagram illustrates the proposed overarching mechanism of this compound.

References

- 1. Characterization of vinpocetine effects on DA and DOPAC release in striatal isolated nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vinpocetine and α-tocopherol prevent the increase in DA and oxidative stress induced by 3-NPA in striatum isolated nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Vinburnine and Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine (B1683052), a semi-synthetic derivative of the Vinca alkaloid vincamine (B1683053), has been a subject of interest for its potential neuroprotective and cognitive-enhancing effects. Its primary application has been in the management of cerebrovascular disorders and associated cognitive deficits.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanisms of action, relevant experimental models, and the quantitative data available to date. Given the limited availability of detailed data specifically for this compound in some areas, this guide also incorporates findings from its closely related analogue, vinpocetine (B1683063), to provide a more comprehensive understanding of its potential pharmacological profile.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are multifaceted, stemming from its influence on cerebral hemodynamics, neurotransmitter systems, and cellular signaling pathways that combat oxidative stress and inflammation.

Cerebral Vasodilation and Enhanced Blood Flow

A primary and well-established mechanism of this compound is its ability to induce cerebral vasodilation, thereby increasing blood flow to the brain.[2] This is particularly beneficial in conditions of cerebral insufficiency or ischemia. The vasodilatory effect is largely attributed to the inhibition of calcium ion influx into vascular smooth muscle cells.[2] By blocking voltage-gated calcium channels, this compound prevents the calcium-dependent contraction of these cells, leading to vessel relaxation and improved perfusion.

Modulation of Neurotransmitter Systems

This compound has been shown to influence several key neurotransmitter systems involved in cognitive function:

-

Cholinergic System: In experimental models of amnesia induced by the muscarinic receptor antagonist scopolamine, this compound has demonstrated an ability to reverse cognitive deficits.[3] This suggests a potential pro-cholinergic activity, which may involve enhancing acetylcholine (B1216132) release or modulating muscarinic receptor function. Indeed, this compound has been shown to be an allosteric modulator of muscarinic M1-M4 receptors.[4]

-

Dopaminergic and Serotonergic Systems: There is evidence to suggest that this compound can modulate the levels of dopamine (B1211576) and serotonin, neurotransmitters crucial for mood, motivation, and executive functions.[2]

Antioxidant and Anti-inflammatory Pathways

Emerging evidence, largely from studies on the parent compound vincamine and the closely related vinpocetine, points towards significant antioxidant and anti-inflammatory properties.

-

Antioxidant Effects: this compound is believed to possess direct free radical scavenging properties.[2] Furthermore, related compounds have been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of endogenous antioxidant defenses.

-

Anti-inflammatory Action: Vinpocetine has been demonstrated to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is achieved through the direct inhibition of IκB kinase (IKK), a critical enzyme in the activation of NF-κB.[5] Given the structural similarity, it is plausible that this compound shares this mechanism.

Phosphodiesterase (PDE) Inhibition

Vinpocetine is a known inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic nucleotides (cAMP and cGMP).[1][6] By inhibiting PDE1, vinpocetine increases the intracellular levels of these second messengers, which are involved in various cellular processes, including neuronal survival and synaptic plasticity.[7] This mechanism is likely shared by this compound.[8]

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for this compound and its close analogue, vinpocetine, to facilitate comparison.

Table 1: Bioactivity of this compound

| Target/Assay | Method | Species/System | Result Type | Value | Reference(s) |

| Muscarinic M1 Receptor Modulation | [3H]N-methylscopolamine binding kinetics | Recombinant Human | EC50 | 29.5 µM | [4] |

| Muscarinic M2 Receptor Modulation | [3H]N-methylscopolamine binding kinetics | Recombinant Human | EC50 | 4.1 µM | [4] |

| Muscarinic M3 Receptor Modulation | [3H]N-methylscopolamine binding kinetics | Recombinant Human | EC50 | 9.5 µM | [4] |

| Muscarinic M4 Receptor Modulation | [3H]N-methylscopolamine binding kinetics | Recombinant Human | EC50 | 15.0 µM | [4] |

| Scopolamine-induced Amnesia | Passive Avoidance Test | Mouse | Peak Effective Dose (in vivo) | 20 mg/kg (IP) | [3] |

Table 2: Bioactivity of Vinpocetine (for comparative reference)

| Target/Assay | Method | Species/System | Result Type | Value | Reference(s) |

| PDE1A Inhibition | Enzyme Activity Assay | - | IC50 | ≈ 8–20 µM | [6] |

| PDE1B Inhibition | Enzyme Activity Assay | - | IC50 | ≈ 8–20 µM | [6] |

| PDE1C Inhibition | Enzyme Activity Assay | - | IC50 | ≈ 40–50 µM | [6] |

| IKKβ Inhibition | In vitro Kinase Assay | Recombinant Protein | IC50 | ≈ 17.17 µM | [5] |

| Glutamate-induced Excitotoxicity | Primary Cortical Neuronal Cultures | Rat | Neuroprotective Concentration Range | 1–50 µM | [9] |

| NMDA-induced Neurotoxicity | In vivo Entorhinal Cortex Lesion | Rat | Neuroprotective Dose | 10 mg/kg (IP) | [10] |

| Hypoxia-induced Learning Deficit | Two-way Active Avoidance | Rat | Peak Effective Dose (in vivo) | 1.25 mg/kg (oral) | [11] |

Key Experimental Protocols

Scopolamine-Induced Amnesia in Mice (Passive Avoidance Test)

This model is used to assess the effects of a substance on learning and memory, particularly deficits related to cholinergic dysfunction.

-

Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment is a grid that can deliver a mild electric foot-shock.[12][13]

-

Procedure:

-

Acquisition Phase: A mouse is placed in the lit compartment. When it enters the dark compartment, the door closes, and a brief, mild foot-shock is delivered.

-

Drug Administration: this compound (e.g., up to 20 mg/kg) or vehicle is administered intraperitoneally (IP) at a defined time before or after the acquisition phase. Scopolamine (e.g., 3 mg/kg, IP) is administered to induce amnesia, typically 30 minutes before the acquisition phase.[3]

-

Retention Test: 24 hours after the acquisition trial, the mouse is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.[12][13]

-

-

Primary Endpoint: Latency time to enter the dark compartment during the retention test.

Hypobaric Hypoxia-Induced Amnesia in Rats

This model simulates the cognitive deficits that can arise from reduced oxygen supply to the brain.

-

Procedure:

-

Rats are placed in a chamber where the atmospheric pressure is reduced to a level that induces hypoxia (e.g., 300 mmHg for 3 minutes).[3]

-

This compound or vehicle is administered before the hypoxic event.

-

Cognitive function is then assessed using behavioral tasks such as the shuttle-box active avoidance test.[3]

-

-

Primary Endpoint: Performance in the cognitive task (e.g., number of successful avoidance responses).

In Vitro Antioxidant Activity Assays

These assays quantify the ability of a compound to mitigate oxidative stress.

-

Lipid Peroxidation Assay (MDA Assay):

-

Brain tissue homogenates are incubated with an oxidizing agent to induce lipid peroxidation.

-

Different concentrations of this compound are added to assess its inhibitory effect.

-

Malondialdehyde (MDA), a byproduct of lipid peroxidation, is measured colorimetrically. A reduction in MDA levels indicates antioxidant activity.[14]

-

-

Superoxide (B77818) Dismutase (SOD) Activity Assay:

-

This assay measures the activity of the endogenous antioxidant enzyme SOD.

-

A system that generates superoxide radicals is used (e.g., xanthine/xanthine oxidase).

-

The ability of a sample (e.g., brain tissue homogenate from this compound-treated animals) to inhibit the reduction of a chromogenic reagent by superoxide radicals is measured. Higher SOD activity results in lower color development.[15][16]

-

In Vitro Anti-inflammatory Activity (NF-κB Inhibition)

This can be assessed by measuring the phosphorylation of IκBα, a key step in NF-κB activation.